6-{5-[2-(1H-1,3-benzodiazol-1-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{5-[2-(1H-1,3-benzodiazol-1-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile is a complex organic compound that features a benzodiazole moiety, a pyrrolopyrrole core, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{5-[2-(1H-1,3-benzodiazol-1-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole intermediate, followed by the formation of the pyrrolopyrrole core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-{5-[2-(1H-1,3-benzodiazol-1-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
6-{5-[2-(1H-1,3-benzodiazol-1-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-{5-[2-(1H-1,3-benzodiazol-1-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. The benzodiazole moiety can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Benzothiazole derivatives: Exhibiting diverse biological activities such as anticancer and antimicrobial effects.
Indole derivatives: Investigated for their potential therapeutic applications, including anti-inflammatory and analgesic activities.
Uniqueness
6-{5-[2-(1H-1,3-benzodiazol-1-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-[5-[2-(benzimidazol-1-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O/c22-7-15-5-6-20(23-8-15)25-9-16-11-26(12-17(16)10-25)21(28)13-27-14-24-18-3-1-2-4-19(18)27/h1-6,8,14,16-17H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJLIRNDAJDHJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C(=O)CN4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.